
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde
Overview
Description
8-Nitro-4-oxo-4H-chromene-3-carbaldehyde is a chemical compound that is part of the chromenopyridine family . Chromenopyridines are nitrogen-containing heterocyclic compounds that are present in a broad range of natural products and synthetic organic molecules with various biological activities . They have a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties .
Synthesis Analysis
The synthesis of this compound involves a concise, efficient one-pot process . This process includes a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the presence of pentacarbonyliron and HMPA in benzene and toluene . The probable mechanism of these transformations was proposed .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.150, a density of 1.6±0.1 g/cm3, and a boiling point of 396.7±42.0 °C at 760 mmHg .Scientific Research Applications
Syntheses and Reactions
Heterocycles Synthesis : This compound reacts under alkaline conditions with amidine-type compounds and hydrazine derivatives to yield various condensation products. These reactions have been studied, including the preparation and spectral analysis of the resulting compounds (Petersen & Heitzer, 1976).
Transformations with Fe(CO)5 : Studying transformations of this compound in the presence of pentacarbonyliron and HMPA in solvents like benzene and toluene has led to insights into probable mechanisms and structural determination through spectral methods and X-ray analysis (Ambartsumyan et al., 2012).
Synthesis of Derivatives and Biological Activity
Synthesis of Pyrano[3,2-c]chromenes : The reaction of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-4-acetic acids under specific conditions produces 2-oxo-2H,5H-pyrano[3,2-c]chromenes. This demonstrates an alternative reactivity compared to chromone-3-carbaldehydes, with interesting implications for water, alcohol, and acetic acid reactivity (Lácová et al., 2008).
Antibacterial Effects and Derivative Synthesis : New derivatives, including 4-(6-Nitro-benzothiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, have been synthesized and characterized. These compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus and E. coli (Behrami & Dobroshi, 2019).
Novel Compounds and Applications
Microwave-Assisted Synthesis : The compound has been used in microwave-assisted syntheses to create novel 2H-Chromene derivatives. These new compounds have shown remarkable antimicrobial activity against various bacteria and fungi (El Azab et al., 2014).
Catalyst-Free Synthesis : It has been used in a one-pot, catalyst-free synthesis of functionalized chromeno[4,3-b]pyridine derivatives. This method is efficient and environmentally friendly, highlighting its potential in green chemistry applications (Zheng et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 8-Nitro-4-oxo-4H-chromene-3-carbaldehyde are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .
Mode of Action
Studies have shown that it undergoes transformations in the presence of pentacarbonyliron and hmpa in benzene and toluene . The compound is converted into 3-hydroxymethylidenechroman-4-one, which undergoes aldol condensation followed by dehydration and elimination of the formyl group .
Biochemical Pathways
The compound is a subject of ongoing research, and its role in various biochemical pathways is being explored .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. As a research chemical, its pharmacokinetic profile, including its bioavailability, is a subject of ongoing studies .
Result of Action
As a research chemical, its effects at the molecular and cellular levels are being investigated .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
properties
IUPAC Name |
8-nitro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO5/c12-4-6-5-16-10-7(9(6)13)2-1-3-8(10)11(14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTHIVFXYVXJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde as revealed by its crystal structure?
A1: The crystal structure analysis of 6-Chloro-8-nitro-4-oxo-4H-chromene-3-carbaldehyde, as detailed in the research paper [], reveals several important structural features:
- Planar Chromone Unit: The 6-chlorochromone core of the molecule exhibits a planar conformation []. This planarity might be important for potential interactions with biological targets.
- Nitro Group Orientation: The nitro (NO2) group is not coplanar with the chromone unit but is instead inclined at an angle of 13.3° []. This orientation could influence the molecule's electronic properties and interactions.
- Formyl Group Twist: The formyl group demonstrates a twist relative to the chromone ring system []. This conformational feature might impact the molecule's reactivity and binding capabilities.
- Intermolecular Interactions: In the crystal lattice, molecules interact through C-H⋯O hydrogen bonds, forming slab-like networks. Additionally, π–π interactions occur between the benzene rings of neighboring chromone units []. These interactions could be relevant to the compound's packing and potential solid-state properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



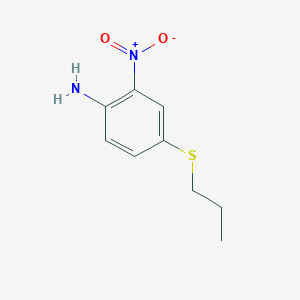
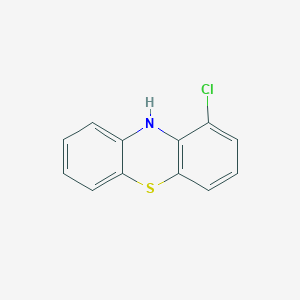
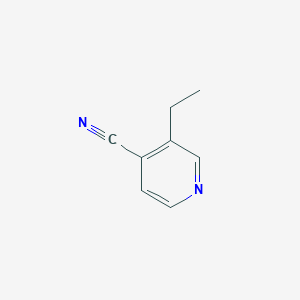
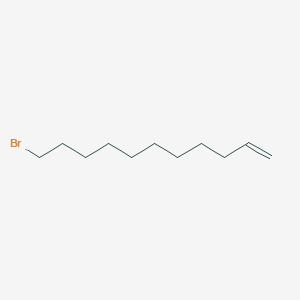

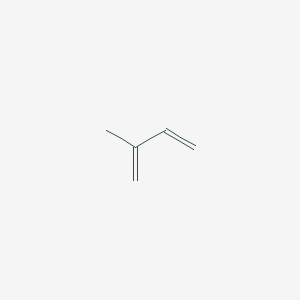
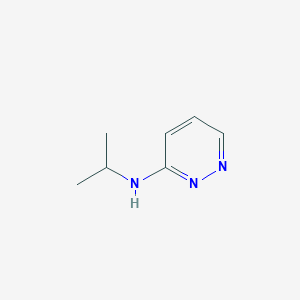
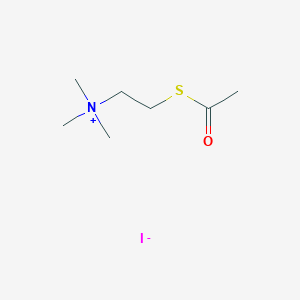
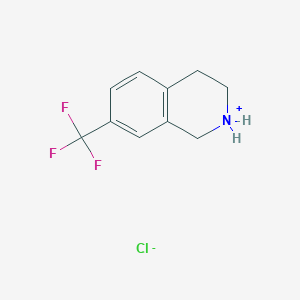
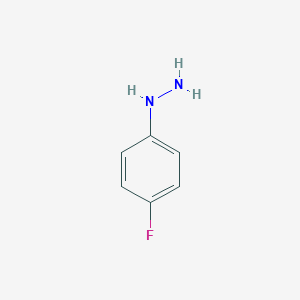

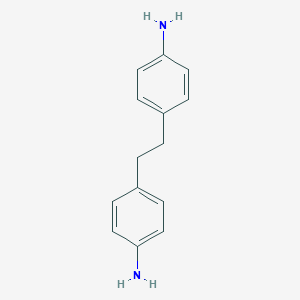
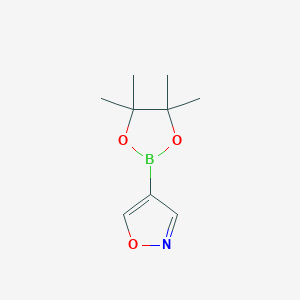
![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)